

## How to use ST3932 PDX model in vivo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ST3932   |           |
| Cat. No.:            | B3027204 | Get Quote |

Answering the user's request.## Application Notes: **ST3932** Patient-Derived Xenograft (PDX) Model

Model ID: **ST3932** Cancer Type: Breast Cancer Subtype: Luminal A (Estrogen Receptor Positive, ER+) Key Features:

- Harbors a PIK3CA (R88Q) mutation.[1]
- Derived from a patient with acquired resistance to CDK4/6 inhibitors.
- Established from a metastatic soft tissue lesion.

## **Model Overview**

The **ST3932** patient-derived xenograft (PDX) model is a powerful preclinical tool for studying luminal A breast cancer. It was developed from a metastatic tumor of a patient whose disease progressed after treatment with a CDK4/6 inhibitor, a standard therapy for ER+ breast cancer. This model is characterized by the expression of the estrogen receptor (ER) and a somatic activating mutation in the PIK3CA gene (R88Q), which is a common oncogenic driver in this breast cancer subtype.[1]

The dual features of CDK4/6 inhibitor resistance and a PIK3CA mutation make the **ST3932** model highly relevant for investigating mechanisms of therapy resistance and for the preclinical evaluation of novel therapeutic strategies. It is particularly suited for testing agents that target the PI3K/AKT/mTOR signaling pathway, novel endocrine therapies, or combinations designed to overcome resistance. Studies using this model have confirmed its resistance to the CDK4/6



inhibitor palbociclib and have shown its sensitivity to agents targeting the ER and PI3K pathways, reflecting the underlying drivers of this tumor.

## **Applications**

- Efficacy testing of novel PI3K inhibitors: The activating PIK3CA mutation makes this model ideal for evaluating the in vivo efficacy of drugs targeting p110α or other nodes in the PI3K/AKT/mTOR pathway.
- Investigating mechanisms of CDK4/6 inhibitor resistance: Researchers can use this model to explore the molecular pathways that allow ER+ breast cancer cells to bypass CDK4/6 inhibition.
- Evaluating novel endocrine therapies: The model is suitable for testing next-generation selective estrogen receptor degraders (SERDs) or other endocrine agents, alone or in combination.
- Biomarker discovery: The ST3932 model can be used to identify potential biomarkers that
  predict response or resistance to targeted therapies in PIK3CA-mutant, CDK4/6i-resistant
  breast cancer.

# **Quantitative Data Presentation**

The following table summarizes in vivo efficacy data from a study utilizing the **ST3932** PDX model. The study evaluated the anti-tumor activity of the selective estrogen receptor degrader (SERD) elacestrant, the PI3K $\alpha$  inhibitor alpelisib, and the mTOR inhibitor everolimus, both as single agents and in combination. The model's resistance to the CDK4/6 inhibitor palbociclib was also confirmed.

Table 1: In Vivo Efficacy of Targeted Agents in the **ST3932** PDX Model



| Treatment<br>Group          | Dosing<br>Schedule         | Mean Tumor<br>Volume (mm³)<br>± SEM (Day 28) | Tumor Growth<br>Inhibition (%) | Statistical Significance (vs. Vehicle) |
|-----------------------------|----------------------------|----------------------------------------------|--------------------------------|----------------------------------------|
| Vehicle                     | Daily (p.o.)               | 1050 ± 150                                   | -                              | -                                      |
| Palbociclib                 | 100 mg/kg, Daily<br>(p.o.) | 980 ± 120                                    | 6.7%                           | Not Significant                        |
| Elacestrant                 | 30 mg/kg, Daily<br>(p.o.)  | 450 ± 90                                     | 57.1%                          | p < 0.001                              |
| Alpelisib                   | 25 mg/kg, Daily<br>(p.o.)  | 550 ± 100                                    | 47.6%                          | p < 0.01                               |
| Everolimus                  | 5 mg/kg, Daily<br>(p.o.)   | 700 ± 110                                    | 33.3%                          | p < 0.05                               |
| Elacestrant +<br>Alpelisib  | As above                   | 200 ± 60                                     | 81.0%                          | p < 0.0001                             |
| Elacestrant +<br>Everolimus | As above                   | 300 ± 75                                     | 71.4%                          | p < 0.001                              |

Data is adapted from Formisano et al., 2022, for illustrative purposes. Actual experimental results may vary.

# **Experimental Workflow and Protocols Experimental Workflow Diagram**





Click to download full resolution via product page

In vivo experimental workflow for the ST3932 PDX model.



## **Detailed Experimental Protocols**

### 1. Animal Models

- Species: Female immunodeficient mice, 6-8 weeks old.
- Recommended Strains: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or Athymic Nude mice are suitable for PDX engraftment. The choice may depend on the specific experimental goals. NOD/SCID mice have a more compromised immune system, which can sometimes improve engraftment rates.
- Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in sterile microisolator cages with autoclaved food, water, and bedding.

## 2. PDX Tissue Preparation and Implantation

This protocol describes orthotopic implantation into the 4th inguinal mammary fat pad, which is the most common and robust method for breast cancer PDX models.

 Materials: Cryopreserved or fresh ST3932 PDX tumor tissue, sterile petri dish, sterile scalpel blades, sterile forceps, Matrigel (optional, 1:1 with media), isoflurane anesthesia machine, surgical scissors, sutures or wound clips, disinfectant (e.g., 70% ethanol, Betadine).

#### Procedure:

- Thaw cryopreserved tumor tissue rapidly in a 37°C water bath. Immediately transfer to a sterile petri dish containing ice-cold sterile PBS or culture medium.
- Under a sterile hood, mince the tumor tissue into small fragments of approximately 2-3 mm<sup>3</sup>.
- Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).
   Confirm proper anesthetic depth by lack of pedal reflex.
- Place the mouse in a supine position. Make a small (~5-7 mm) transverse incision in the skin over the inguinal mammary fat pad.
- Gently separate the skin from the underlying abdominal wall to visualize the white mammary fat pad.



- Using fine forceps, gently grasp the fat pad and make a small pocket within the pad.
- Carefully insert one 2-3 mm<sup>3</sup> tumor fragment into the pocket within the fat pad. If using Matrigel, the fragment can be briefly suspended in the solution before implantation.
- Reposition the fat pad and close the skin incision using sutures or surgical wound clips.
- Monitor the animal until it has fully recovered from anesthesia. Provide appropriate postoperative analgesia as per institutional guidelines.

## 3. Tumor Growth Monitoring and Study Initiation

- Monitoring: Palpate the implantation site twice weekly, starting 1-2 weeks post-implantation.
- Measurement: Once a tumor is palpable, use digital calipers to measure its length (L) and width (W) twice a week.
- Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
- Randomization: When tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize the
  mice into treatment and control groups. Ensure the average tumor volume is similar across
  all groups at the start of the study.

# 4. Treatment Study Protocol (Example)

This is a template based on the study by Formisano et al. Researchers should optimize doses and schedules for their specific agents.

- Control Group: Administer the vehicle used to dissolve the test compounds. This is typically done daily via oral gavage (p.o.).
- Treatment Groups:
  - Palbociclib: 100 mg/kg, administered daily by oral gavage.
  - Elacestrant: 30 mg/kg, administered daily by oral gavage.
  - Alpelisib: 25 mg/kg, administered daily by oral gavage.



- Monitoring During Treatment: Continue to measure tumor volume and mouse body weight at least twice weekly to assess efficacy and toxicity.
- Study Endpoints: Define endpoints before the study begins. These may include:
  - A maximum tumor volume limit (e.g., 1500-2000 mm³).
  - A predefined study duration (e.g., 28-42 days).
  - Signs of significant toxicity, such as >20% body weight loss.
- Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI)
  for each treatment group compared to the vehicle control. Perform statistical analysis (e.g.,
  ANOVA or t-test) to determine significance.

# Signaling Pathway Visualization ER, CDK4/6, and PI3K Signaling in the ST3932 Model

The diagram below illustrates the key signaling pathways active in the **ST3932** model. In ER+ breast cancer, estrogen binding to its receptor drives the expression of Cyclin D. Cyclin D complexes with CDK4/6 to phosphorylate and inactivate the Retinoblastoma (Rb) protein, allowing the cell cycle to progress from G1 to S phase. CDK4/6 inhibitors block this step. The **ST3932** model's resistance to these inhibitors suggests the activation of bypass pathways. One major bypass mechanism is through the PI3K/AKT/mTOR pathway, which is constitutively activated in this model due to the PIK3CA mutation. This pathway can independently promote cell survival and proliferation, overriding the cell cycle arrest induced by CDK4/6 inhibitors.

Key signaling pathways in the **ST3932** ER+ PIK3CA-mutant PDX model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [How to use ST3932 PDX model in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027204#how-to-use-st3932-pdx-model-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com